4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
Description
Properties
IUPAC Name |
4-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBNZKYAZRMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyrimidine compounds.
Scientific Research Applications
4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer activity . Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Core Heterocycle: The thieno[2,3-d]pyrimidine scaffold in the target compound and its analog (row 5) offers distinct electronic properties compared to pyridine-pyrimidine hybrids (row 2) or bipyrimidines (row 3). The sulfur atom in thienopyrimidine enhances π-stacking and hydrophobic interactions .
- Phenoxy and Pyrrolidinylmethyl Groups (rows 3, 5): Influence solubility and target binding. For example, the 4-(trifluoromethyl)phenoxy group in row 5 may enhance antimicrobial activity .
- Synthetic Efficiency: The target compound’s synthesis mirrors that of its trifluoromethylphenoxy analog (row 5), achieving comparable yields (~75%) via HATU-mediated coupling .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Thienopyrimidine derivatives with phenoxy substituents (e.g., compound 8a in ) exhibit broad-spectrum activity against bacteria and fungi, attributed to their ability to disrupt microbial cell membranes or enzyme function .
- Solubility and Bioavailability : The 4-methyl group in the target compound may reduce solubility compared to trifluoromethyl derivatives but could improve metabolic stability .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Trifluoromethyl and nitro groups (rows 1, 2, 5) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Amino and Pyrrolidinyl Groups: Improve water solubility and hydrogen-bonding capacity, critical for target engagement (e.g., row 3) .
- Thienopyrimidine vs. Pyrimidine Cores: Thienopyrimidines exhibit superior membrane permeability compared to simple pyrimidines due to increased lipophilicity .
Q & A
Q. What are the established synthetic routes for 4-methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, and how can reaction conditions be optimized?
A five-step synthetic protocol is commonly employed:
Core Synthesis : Start with methyl 2-aminothiophene-3-carboxylate to generate the thieno[2,3-d]pyrimidine scaffold via cyclization with formamide .
Functionalization : React 4-(4-substituted-phenoxy)thieno[2,3-d]pyrimidin-2-amine intermediates with substituted benzoyl chlorides or activated carboxylic acids (e.g., HATU-mediated coupling in DMF with DIPEA as a base) .
Purification : Use flash column chromatography for isolation, achieving yields of 70–75% .
Optimization Tips :
- Adjust stoichiometry of HATU and DIPEA to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to reduce over-coupling.
Q. How are structural and purity characteristics of this compound validated?
Key analytical methods include:
Q. What preliminary biological screening data exist for this compound?
Early studies report:
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) and Candida albicans (MIC: 32–64 µg/mL) via disruption of microbial cell membranes .
- Cytotoxicity : IC₅₀ values >50 µM in non-cancerous cell lines (e.g., HEK-293), suggesting selective toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR insights include:
- Substitution at the 4-Position :
- Heterocyclic Replacements : Pyrazine or thiophene carboxamide substitutions (e.g., compound 8c ) show improved kinase inhibition profiles .
Methodological Approach : - Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK4 or BCL-2 .
- Validate with enzymatic assays (e.g., ADP-Glo™ Kinase Assay for CDK4 inhibition) .
Q. How can contradictions in biological data across studies be resolved?
Case Example : Antimicrobial vs. Anticancer Activity Discrepancies:
- Hypothesis : Structural differences in substituents (e.g., nitro vs. trifluoromethyl groups) alter target specificity.
- Resolution Strategy :
Q. What computational tools are recommended for studying its mechanism of action?
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanical Calculations :
- DFT (B3LYP/6-31G*) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .
- Hirshfeld surface analysis visualizes intermolecular interactions in crystallized derivatives .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- Common Byproducts :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
